molecular formula C8H8N2O4 B152081 4-Amino-5-methyl-2-nitrobenzoic acid CAS No. 136833-45-9

4-Amino-5-methyl-2-nitrobenzoic acid

Cat. No.: B152081
CAS No.: 136833-45-9
M. Wt: 196.16 g/mol
InChI Key: XCCYBXARIMZPFM-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative with an amino group at the 4-position, a methyl group at the 5-position, and a nitro group at the 2-position of the benzene ring. These compounds are critical in organic synthesis, pharmaceutical research, and materials science due to their electronic and steric properties, which influence reactivity and biological activity .

Properties

CAS No.

136833-45-9

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

4-amino-5-methyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)7(10(13)14)3-6(4)9/h2-3H,9H2,1H3,(H,11,12)

InChI Key

XCCYBXARIMZPFM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O

Synonyms

Benzoic acid, 4-amino-5-methyl-2-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares substituent positions, molecular weights, melting points, and CAS numbers of 4-Amino-5-methyl-2-nitrobenzoic acid (hypothetical) with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number References
4-Amino-5-methyl-2-nitrobenzoic acid (hypothetical) 4-NH₂, 5-CH₃, 2-NO₂ C₈H₈N₂O₄ 210.16 (calculated) N/A N/A
2-Amino-5-nitrobenzoic acid 2-NH₂, 5-NO₂ C₇H₆N₂O₄ 182.13 278 [616-79-5]
5-Amino-2-nitrobenzoic acid 5-NH₂, 2-NO₂ C₇H₆N₂O₄ 182.13 234–242 [13280-60-9]
2-Amino-4-methyl-5-nitrobenzoic acid 2-NH₂, 4-CH₃, 5-NO₂ C₈H₈N₂O₄ 210.16 N/A [204254-68-2]
4-Amino-2-chlorobenzoic acid 4-NH₂, 2-Cl C₇H₆ClNO₂ 171.57 210–215 [2457-76-3]
5-Amino-2-chlorobenzoic acid 5-NH₂, 2-Cl C₇H₆ClNO₂ 171.58 N/A [89-54-3]
Key Observations:

Substituent Position Effects: Electron-withdrawing groups (e.g., NO₂) at the 2-position enhance acidity compared to chloro or methyl substituents . Steric hindrance: The methyl group at the 5-position in the hypothetical compound may reduce solubility in polar solvents compared to unsubstituted analogues like 5-Amino-2-nitrobenzoic acid .

Melting Points: Nitro-substituted benzoic acids (e.g., 2-Amino-5-nitrobenzoic acid, mp 278°C) exhibit higher melting points than chloro-substituted derivatives (e.g., 4-Amino-2-chlorobenzoic acid, mp 210–215°C) due to stronger intermolecular interactions .

Biochemical Interactions
  • Substrate Analogues: Nitro and amino groups in positions 2 and 5 (e.g., 5-Amino-2-nitrobenzoic acid) are used as enzyme inhibitors or substrates in studies of aromatic amine metabolism .
  • Acidity : The carboxylic acid group (pKa ~2–3) and nitro group (electron-withdrawing) increase acidity, making these compounds useful in pH-dependent drug delivery systems .

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